

# Spectroscopic Analysis of Tert-Butyl Isonicotinate: A Technical Guide

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Compound of Interest		
Compound Name:	tert-Butyl isonicotinate	
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#### Introduction

**Tert-butyl isonicotinate** is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring a pyridine ring and a tert-butyl ester functional group, gives rise to a unique spectroscopic profile. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl isonicotinate**. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers and scientists in their analytical endeavors. The molecular formula for **tert-butyl isonicotinate** is C<sub>10</sub>H<sub>13</sub>NO<sub>2</sub> and its molecular weight is 179.22 g/mol .[1][2]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **tert-butyl isonicotinate**, both <sup>1</sup>H and <sup>13</sup>C NMR provide key structural information.

## <sup>1</sup>H NMR Spectroscopy

The ¹H NMR spectrum of **tert-butyl isonicotinate** is expected to show two distinct sets of signals corresponding to the protons of the pyridine ring and the tert-butyl group.



Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration	Assignment
~ 8.7	Doublet (d)	2H	H-2, H-6 (α to Nitrogen)
~ 7.8	Doublet (d)	2H	H-3, H-5 (β to Nitrogen)
~ 1.6	Singlet (s)	9Н	-C(CH3)3

- The protons on the pyridine ring (H-2, H-3, H-5, and H-6) are deshielded due to the electron-withdrawing effect of the nitrogen atom and the aromatic ring current, thus appearing at a higher chemical shift (downfield).[3][4] The protons alpha to the nitrogen (H-2 and H-6) are expected to be the most deshielded.
- The nine protons of the tert-butyl group are chemically equivalent and therefore appear as a single, sharp signal (singlet) at a lower chemical shift (upfield).

# <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **tert-butyl isonicotinate** will exhibit signals for each unique carbon atom in the molecule.

Assignment
C=O (Ester Carbonyl)
C-2, C-6 (α to Nitrogen)
C-4 (Carbon attached to ester)
C-3, C-5 (β to Nitrogen)
-C(CH₃)₃ (Quaternary Carbon)
-C(CH₃)₃ (Methyl Carbons)

• The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field.[5][6]



- The carbons of the pyridine ring show characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing at a lower field.[5]
- The quaternary and methyl carbons of the tert-butyl group have characteristic chemical shifts in the upfield region.[7][8][9]

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Vibration	Assignment
~ 3100-3000	Medium	C-H Stretch	Aromatic (Pyridine)
~ 2980-2950	Medium	C-H Stretch	Aliphatic (tert-Butyl)
~ 1725-1715	Strong	C=O Stretch	α,β-Unsaturated Ester
~ 1600 & 1500-1400	Medium-Weak	C=C & C=N Stretch	Aromatic Ring (Pyridine)
~ 1300-1000	Strong	C-O Stretch	Ester

- A strong absorption band in the region of 1725-1715 cm<sup>-1</sup> is characteristic of the carbonyl
  (C=O) stretching vibration of an α,β-unsaturated ester.[10][11][12]
- Aromatic C-H stretching vibrations are typically observed above 3000 cm<sup>-1</sup>.[13][14]
- The characteristic stretching vibrations of the pyridine ring (C=C and C=N) appear in the 1600-1400 cm<sup>-1</sup> region.[15][16][17][18]
- A strong C-O stretching band for the ester is expected in the 1300-1000 cm<sup>-1</sup> range.[11]

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.



m/z (Predicted)	Relative Abundance	Assignment
179	Moderate	[M] <sup>+</sup> (Molecular Ion)
123	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> or [M - 56] <sup>+</sup>
106	Moderate	[C₅H₄NCO] <sup>+</sup>
78	Moderate	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>
57	Very High	[C₄H <sub>9</sub> ] <sup>+</sup> (tert-Butyl cation)

- The molecular ion peak [M]<sup>+</sup> is expected at m/z 179, corresponding to the molecular weight of tert-butyl isonicotinate.[2][19]
- A major fragmentation pathway for tert-butyl esters is the loss of isobutylene (C<sub>4</sub>H<sub>8</sub>) via a McLafferty-type rearrangement, leading to a peak at m/z 123.
- Another significant fragmentation is the cleavage of the C-O bond to form the highly stable tert-butyl carbocation [C<sub>4</sub>H<sub>9</sub>]<sup>+</sup> at m/z 57, which is often the base peak.[20][21][22]
- Fragmentation of the pyridine ring can lead to ions such as [C₅H₄NCO]<sup>+</sup> (m/z 106) and [C₅H₄N]<sup>+</sup> (m/z 78).[23]

# **Experimental Protocols**

The following are generalized protocols for obtaining spectroscopic data for an organic compound like **tert-butyl isonicotinate**.

#### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is crucial as its residual peaks should not interfere with the signals of the analyte.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.



- Data Acquisition: Transfer the solution to a clean NMR tube. The analysis is performed in an NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses.
- Data Processing: The acquired free induction decay (FID) signal is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

# **IR Spectroscopy**

- Sample Preparation (Thin Film Method): If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. If the sample is a solid, it can be dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is then evaporated to leave a thin film of the solid.
- Data Acquisition: The salt plate with the sample is placed in the sample holder of an FT-IR spectrometer. An infrared beam is passed through the sample.
- Spectrum Generation: The instrument records the frequencies at which the infrared radiation is absorbed by the sample, generating a spectrum of transmittance or absorbance versus wavenumber.

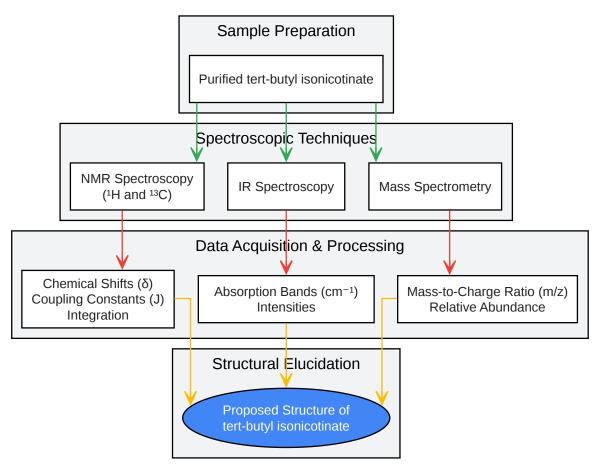
## **Mass Spectrometry**

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
- Ionization: The vaporized molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). EI often causes fragmentation of the molecule.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.



# **Spectroscopic Analysis Workflow**





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Caption: A diagram illustrating the workflow of spectroscopic analysis.

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